molecular formula C14H12O4 B13831245 Suberenone CAS No. 35897-95-1

Suberenone

Cat. No.: B13831245
CAS No.: 35897-95-1
M. Wt: 244.24 g/mol
InChI Key: GSVYFPMXLIFUDJ-ONEGZZNKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzosuberenone typically involves the functionalization of the seven-membered ring structure. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 2,2’-dihydroxybenzophenone with cycloheptanone under acidic conditions can yield dibenzothis compound .

Industrial Production Methods: Industrial production of dibenzothis compound often involves multi-step synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the cyclization process. The specific details of industrial production are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Dibenzosuberenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dibenzosuberenone has a wide range of applications in scientific research:

Mechanism of Action

Dibenzosuberenone can be compared with other tricyclic compounds such as:

Uniqueness: Dibenzothis compound’s unique structure, which includes a cycloheptane ring fused with two phenyl rings and a carbonyl group, gives it distinct chemical properties and reactivity compared to its analogs .

Comparison with Similar Compounds

  • Dibenzosuberane
  • Dibenzosuberone
  • Resveratrol-based compounds
  • Diptoindonesin D
  • Vaticanol C
  • Hopeaphenol

Properties

CAS No.

35897-95-1

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

7-methoxy-6-[(E)-3-oxobut-1-enyl]chromen-2-one

InChI

InChI=1S/C14H12O4/c1-9(15)3-4-10-7-11-5-6-14(16)18-13(11)8-12(10)17-2/h3-8H,1-2H3/b4-3+

InChI Key

GSVYFPMXLIFUDJ-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=C(C=C2C(=C1)C=CC(=O)O2)OC

Canonical SMILES

CC(=O)C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC

melting_point

225 °C

physical_description

Solid

Origin of Product

United States

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